
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule characterized by its complex structure featuring multiple functional groups. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes associated with various diseases.
Chemical Structure
The compound's structure includes:
- Dihydroisoquinoline moiety : A bicyclic structure known for its biological activity.
- Sulfonyl group : Enhances the compound's reactivity and solubility.
- Oxadiazole ring : Contributes to the compound's pharmacological properties.
- Benzamide core : Serves as a scaffold for further modifications.
The primary mechanism of action for this compound involves the inhibition of aldo-keto reductase AKR1C3 , an enzyme implicated in the metabolism of steroid hormones and certain drugs. The inhibition of AKR1C3 has significant therapeutic implications in conditions such as breast and prostate cancer:
- Target Enzyme : AKR1C3
- Inhibition Type : Highly potent and isoform-selective
- IC50 Values : Low nanomolar concentrations demonstrate its effectiveness against AKR1C3 .
Pharmacological Implications
The inhibition of AKR1C3 by this compound can lead to:
- Reduced levels of active steroid hormones, potentially impacting tumor growth in hormone-sensitive cancers.
- Altered drug metabolism, which may enhance the efficacy of chemotherapeutic agents.
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds related to this compound:
- High-throughput Screening : Identified derivatives with low nanomolar inhibitory activity against AKR1C3. Structural studies indicated that specific functional groups are critical for binding affinity .
- Structure-Activity Relationship (SAR) : Modifications to the dihydroisoquinoline and oxadiazole components were shown to enhance potency. For instance, small substituents on the dihydroisoquinoline improved binding to the enzyme .
- In Vivo Studies : Animal models demonstrated that compounds with similar structures exhibited significant antitumor effects in breast cancer models, supporting the therapeutic potential of targeting AKR1C3 .
Data Tables
Compound ID | Chemical Name | Target Enzyme | IC50 (nM) | Biological Activity |
---|---|---|---|---|
1 | 4DISO | AKR1C3 | <10 | Potent inhibitor |
2 | 4DISO-MOD | AKR1C3 | <5 | Enhanced potency |
3 | 4DISO-SAR | AKR1C3 | <15 | Moderate inhibitor |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds featuring similar structures may exhibit anticancer properties. The interactions between the sulfonyl group and specific enzymes or receptors can lead to inhibition of tumor growth. For instance, studies have shown that derivatives of 3,4-dihydroisoquinoline compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The sulfonamide moiety can interact with enzymes involved in inflammation, potentially leading to reduced inflammatory responses .
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of related oxadiazole compounds. The structural characteristics that allow for interaction with bacterial enzymes suggest that this compound may also possess antimicrobial properties .
Case Study 1: Anticancer Screening
A study conducted on related compounds demonstrated that certain 1,3,4-oxadiazoles exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation . This suggests that 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide could similarly affect cancer cell viability.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays on structurally similar compounds revealed their ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition led to decreased prostaglandin synthesis and reduced inflammation markers in cellular models . Such findings support further investigation into the anti-inflammatory potential of the target compound.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-7-8-18(2)23(15-17)25-28-29-26(34-25)27-24(31)20-9-11-22(12-10-20)35(32,33)30-14-13-19-5-3-4-6-21(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJENJAFKWDYXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.